molecular formula C8H16O3 B1455802 (Trimethoxymethyl)cyclobutane CAS No. 1494255-38-7

(Trimethoxymethyl)cyclobutane

Cat. No. B1455802
CAS RN: 1494255-38-7
M. Wt: 160.21 g/mol
InChI Key: ZYGQIILSQBIHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Trimethoxymethyl)cyclobutane is a chemical compound with a molecular weight of 160.21 . It has a four-membered ring structure and contains three ether groups .


Molecular Structure Analysis

The molecule contains a total of 27 bonds, including 11 non-H bonds, 4 rotatable bonds, 1 four-membered ring, and 3 aliphatic ethers .


Physical And Chemical Properties Analysis

(Trimethoxymethyl)cyclobutane is a compound with a molecular weight of 160.21 . The physical properties of cycloalkanes can be explained by their molecular structure and relative size .

Scientific Research Applications

Synthesis of Cyclobutane-Containing Natural Products

Cyclobutanes are widely distributed in a variety of natural products that feature diverse pharmaceutical activities and intricate structural frameworks. The [2+2] cycloaddition is a primary method for synthesizing cyclobutanes, which are prevalent in drugs and drug prototypes with antibacterial, anti-viral, and immunosuppressant properties .

Medicinal Chemistry and Drug Design

Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry. For instance, to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, pharmaceuticals have incorporated cyclobutane motifs .

Development of JAK1/JAK3 Receptor Medications

In the treatment of rheumatoid arthritis, cyclobutane structures have been used to increase the selectivity towards the JAK1 receptor. For example, Abrocitinib, a sulphonamide derivative approved by the FDA, was developed by replacing the piperidine structure in Xeljanz with a 1,3-disubstituted cyclobutane structure .

Enantioselective Synthesis Strategies

Enantioselective [2+2]-cycloaddition strategies have been employed to construct cyclobutane motifs from allene and olefin, showcasing the versatility of cyclobutane in asymmetric synthesis .

Synthesis of Terpenoids, Meroterpenoids, and Alkaloids

Cyclobutane-containing secondary metabolites, identified as terpenoids, meroterpenoids, and alkaloids, are biosynthesized by a range of organisms from land plants to marine life forms. This indicates the importance of cyclobutane in biological evolution and its potential medicinal value .

Mechanism of Action

    Target of Action

    Cyclobutane-containing compounds are prevalent in various drugs and drug prototypes, exhibiting distinctive structures and broad bioactivities . .

    Biochemical Pathways

    Cyclobutane-containing compounds can be involved in a variety of biochemical pathways, depending on their specific structures and targets

properties

IUPAC Name

trimethoxymethylcyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-9-8(10-2,11-3)7-5-4-6-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGQIILSQBIHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCC1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1494255-38-7
Record name (trimethoxymethyl)cyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Trimethoxymethyl)cyclobutane
Reactant of Route 2
Reactant of Route 2
(Trimethoxymethyl)cyclobutane
Reactant of Route 3
Reactant of Route 3
(Trimethoxymethyl)cyclobutane
Reactant of Route 4
Reactant of Route 4
(Trimethoxymethyl)cyclobutane
Reactant of Route 5
(Trimethoxymethyl)cyclobutane
Reactant of Route 6
Reactant of Route 6
(Trimethoxymethyl)cyclobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.